molecular formula C10H18O B146137 4-Tert-butylcyclohexanone CAS No. 98-53-3

4-Tert-butylcyclohexanone

Cat. No. B146137
CAS RN: 98-53-3
M. Wt: 154.25 g/mol
InChI Key: YKFKEYKJGVSEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butylcyclohexanone is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a ketone derivative of cyclohexane with a tert-butyl group attached, which influences its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of derivatives of 4-tert-butylcyclohexanone has been explored in several studies. For instance, optically active derivatives have been synthesized from readily available starting materials using key reactions such as Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion . These derivatives serve as chiral building blocks for the synthesis of cyclohexane rings, which are important in the production of various natural products and pharmaceuticals.

Molecular Structure Analysis

The molecular structure of 4-tert-butylcyclohexanone and its derivatives plays a crucial role in their reactivity and properties. For example, the presence of the tert-butyl group can influence the stereochemistry of reactions, as seen in the enantioselective deprotonation of 4-tert-butylcyclohexanone using chiral lithium amides . The molecular structure also affects the solubility and thermal properties of polymers derived from this ketone .

Chemical Reactions Analysis

4-Tert-butylcyclohexanone undergoes various chemical reactions, including reduction and condensation. It can be reduced to 4-tert-butylcyclohexanol using isopropanol and solid bases, with the reaction mechanism suggesting catalysis by basic sites . Additionally, it can be oxidized to the corresponding ketone using swimming pool bleach, which is a practical and accessible method for educational purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-tert-butylcyclohexanone and its derivatives are influenced by the tert-butyl group and the overall molecular structure. Polymers based on this moiety exhibit excellent solubility in various solvents, high glass transition temperatures, and good thermal stability . The introduction of the 4-tert-butylcyclohexanone unit into the main chain of conducting polymers and copolymers affects their solubility, thermal properties, and electrical conductivities . Liquid crystalline polymers containing this unit display thermotropic properties and form nematic mesophases over wide temperature ranges .

Relevant Case Studies

Several case studies highlight the practical applications of 4-tert-butylcyclohexanone. For instance, its reduction to the alcohol form has been studied for its selectivity and activity on various solid bases . The synthesis of optically active cyclohexenes from 4-tert-butylcyclohexanone showcases the potential for creating enantiomerically pure compounds . Additionally, the electroorganic reactions involving this compound provide insights into the stereochemistry and mechanism of cathodic hydrogenation, which is relevant for developing new synthetic methodologies .

Scientific Research Applications

1. Solid State Hydrogenation Mechanisms

Research on 4-tert-butylcyclohexanone has contributed to understanding solid-state hydrogenation mechanisms. Studies on its deuteration revealed the existence of two types of carbonyl intermediates in the solid state, providing insights into ketonic and enolic forms involved in hydrogenation processes (Lamartine, 1992).

2. Reductive Animation in Organic Chemistry

The compound undergoes reductive amination with Hantzsch ester, generating isomeric 1-pyrrolidino-4-tert-butylcyclohexanes. This process is significant for understanding the stereochemistry and mechanistic aspects of organic reactions (Nie-Sarink & Pandit, 1979).

3. Stereoselective Reduction in Chemical Synthesis

4-Tert-butylcyclohexanone has been used in stereoselective reduction studies, leading to a better understanding of selectivity in chemical synthesis. For example, its reduction to trans alcohol using certain reducing agents demonstrated high stereoselectivity (Hutchins & Markowitz, 1980).

4. Educational Applications in Chemistry

Its oxidation process, such as the conversion to 4-tert-butylcyclohexanone using swimming pool bleach, serves as a practical and educational tool in chemistry courses, introducing students to heterocyclic compounds and purification techniques (Dip et al., 2018).

5. Catalysis and Reaction Mechanism Studies

Studies on 4-tert-butylcyclohexanone have also been significant in catalysis, particularly in understanding reaction mechanisms and pathways. The solid-state hydrogenation of this compound, for example, has offered insights into the roles of supported rhodium and platinum catalysts in organic reactions (Sabra & Lamartine, 1993).

6. Applications in Polymer Science

In polymer science, 4-tert-butylcyclohexanone has been used to synthesize new monomers like 1,1-bis(4-amino-3-mercaptophenyl)-4-tert-butylcyclohexane dihydrochloride. These monomers are significant for preparing poly(bisbenzothiazole)s with good solubility and thermal stability (Huang, Xu, & Yin, 2006).

Safety And Hazards

4-Tert-butylcyclohexanone is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Future research could focus on the biological stereoselective reduction of 4-tert-butylcyclohexanone using different biocatalysts . Another area of interest could be the enantioselective deprotonation of 4-tert-butylcyclohexanone .

Relevant Papers Several papers have been published on 4-Tert-butylcyclohexanone. For instance, a paper titled “Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives” discusses the biotransformation of 4-tert-butylcyclohexanone using ten anthracnose fungi as biocatalysts . Another paper titled “Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide bases” explores the enantioselective deprotonation of 4-tert-butylcyclohexanone .

properties

IUPAC Name

4-tert-butylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFKEYKJGVSEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044394
Record name 4-tert-Butylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylcyclohexanone

CAS RN

98-53-3
Record name 4-tert-Butylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butylcyclohexanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone, 4-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-tert-Butylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylcyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-TERT-BUTYLCYCLOHEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M45G11K23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Table 3 summarizes the hydrogenation of a variety of ketones and aldehydes using 1/KOtBu as hydrogenation catalyst at room temperature. Acetophenone was converted to phenylethanol even at high substrate to catalyst ratios (entries 1-3). Benzophenone was converted to benzhydrol under similarly mild reaction conditions. Unactivated dialkyl ketones were readily converted to their respective alcohols, including sterically congested and electronically deactivated pinacolone (entry 11). Reduction of 4-tert-butylcyclohexanone resulted in a 1:2 non-thermodynamic mixture of the cis and trans alcohols, respectively. The hydrogenation of conjugated ketones was also investigated. Benzalacetone was converted to the allyl alcohol as the only detectable product, whereas hydrogenation of cyclohex-2-enone resulted in a 1:1 mixture of the allyl and saturated alcohols. Only the carbonyl group of b-ionone was reduced to give the respective alcohol. The hydrogenation of the diketone benzil formed mainly the meso alcohol (meso:rac=3:1), whereas hexane-2,5-dione resulted in only rac-2,5-hexanediol. A 6:1 mixture of endo:exo norborneol resulted from the hydrogenation of norcamphor. Hydrogenation of benzaldehyde and valeraldehyde gave their respective alcohols.
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
dialkyl ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

To a 4-t-butylcyclohexane-1,1-dihydroperoxide and terpinene (trapping reagent) in a stirred room temperature solution of carbon tetrachloride was added, over a period of five to ten minutes, a solution of bisacetoxyiodobenzene (BAIB) in carbon tetrachloride. Rapid bubbling commenced upon addition of the BAIB solution and ceased within a few minutes after addition was completed. Stirring was continued for 0.5 h, after which the solution was filtered through a plug of silica, which was washed with CH2Cl2. The residue obtained upon concentration was purified by column chromatography on silica gel to give 4-t-butyl cyclohexanone and the trapping product ascaridole (endoperoxide of terpinene).
[Compound]
Name
4-t-butylcyclohexane 1,1-dihydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
terpinene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butylcyclohexanone
Reactant of Route 2
Reactant of Route 2
4-Tert-butylcyclohexanone
Reactant of Route 3
4-Tert-butylcyclohexanone
Reactant of Route 4
4-Tert-butylcyclohexanone
Reactant of Route 5
4-Tert-butylcyclohexanone
Reactant of Route 6
Reactant of Route 6
4-Tert-butylcyclohexanone

Citations

For This Compound
2,080
Citations
HO House, BA Tefertiller… - The Journal of Organic …, 1968 - ACS Publications
For stereoelectronic reasons, the enolate anion must be attacked by the alkylating agent at carbon from di-rections (labeled a and e in structure 4) perpendicular to the plane of enolate …
Number of citations: 82 pubs.acs.org
J Lopez, JS Valente, JM Clacens, F Figueras - Journal of Catalysis, 2002 - Elsevier
… between isopropyl alcohol and 4-tertbutylcyclohexanone or unsaturated aldehydes to the … on solid bases using the conversion of 4-tertbutylcyclohexanone and of cinnamaldehyde. The …
Number of citations: 67 www.sciencedirect.com
A Baptista, MB Blanco, RG Gibilisco, MA Teruel - Atmospheric Environment, 2023 - Elsevier
… Particularly, 4-tert-butylcyclohexanone (4-TBCH) is used in … gas phase reaction of 4-tert-butylcyclohexanone with chlorine … the reaction of 4-tert-butylcyclohexanone with chlorine atoms. …
Number of citations: 2 www.sciencedirect.com
KI Aly, MA Abdel-Rahman, MM Qutai - Journal of Polymer Research, 2018 - Springer
In this work, a variety of photoactive linear and hyperbranched unsaturated polyesters P1a-d, P2a-d and P3a-d, were successfully synthesized via ring-opening polymerization of …
Number of citations: 7 link.springer.com
KL Cheo, TH Elliott, RCC Tao - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
(±)-2-,(±)-3-and 4-tert.-Butylcyclohexanone are reduced in the rabbit to secondary alcohols, which are excreted extensively conjugated with glucuronic acid. 2. The major metabolite of (±…
Number of citations: 11 www.ncbi.nlm.nih.gov
KI Aly, MA Abdel-Rahmana, A EI-Aal… - Assiut Univ. J …, 2018 - aunj.journals.ekb.eg
… A mixture of cycloalkanone derivatives (4-methylcyclohexanone or 4-tertbutylcyclohexanone) (10 mmol) and (20 mmol) of (p-hydroxybenzaldehyde or vanillin) in methanol (50 mL) in …
Number of citations: 1 aunj.journals.ekb.eg
VK Aggarwal, PS Humphries - Journal of the Chemical Society …, 1999 - pubs.rsc.org
… These bases were tested in the asymmetric deprotonation reaction of 4-tertbutylcyclohexanone. Although the 1-substituted tetrahydroisoquinolines gave low enantioselectivity, the chiral …
Number of citations: 25 pubs.rsc.org
B Janakiraman, MM Sharma - Chemical engineering science, 1985 - Elsevier
… of cycloalkanones (cyclododecanone and 4-tert-butylcyclohexanone) was studied in solid-liquid … Solid-liquid oximation of 4-tert-butylcyclohexanone The rate constant for this ketone is …
Number of citations: 20 www.sciencedirect.com
PR Jones, WJ Kauffman, EJ Goller - The Journal of Organic …, 1971 - ACS Publications
The stereochemistry of both addition and reduction products of 4-ieri-butylcyclohexanone with n-propyl-magnesium,-cadmium, and-zinc reagents has been determined. Reactivity …
Number of citations: 20 pubs.acs.org
S OKAMURA, M MIYAZAWA… - Journal of Japan Oil …, 1999 - jstage.jst.go.jp
… Abstract: The biotransformation of 4-tert-butylcyclohexanone was … The biotransformation of 4-tert-butylcyclohexanone resulted … Key words: biotransformation, 4-tert-butylcyclohexanone, …
Number of citations: 2 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.